molecular formula C18H45O7P B14356840 Hexan-2-ol;phosphoric acid CAS No. 92358-42-4

Hexan-2-ol;phosphoric acid

Cat. No.: B14356840
CAS No.: 92358-42-4
M. Wt: 404.5 g/mol
InChI Key: DRGKPVJSJRAPOJ-UHFFFAOYSA-N
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Description

Hexan-2-ol is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various chemical reactions and industrial processes. When combined, hexan-2-ol and phosphoric acid can participate in several chemical reactions, making them valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexan-2-ol can be synthesized from hexan-1-ene through a hydration reaction. The process involves the following steps :

  • Measure out 11 cm³ of hexan-1-ene into a boiling tube placed in an ice bath.
  • Carefully add 5 cm³ of concentrated phosphoric acid to the hexan-1-ene.
  • After 5 minutes, add 10 cm³ of distilled water to the mixture and transfer the contents to a separating funnel.
  • Shake the mixture and allow it to settle.
  • Discard the lower aqueous layer.
  • Add a fresh 10 cm³ sample of distilled water and repeat steps 4 and 5.
  • Transfer the remaining liquid to a beaker.
  • Add 2 g of anhydrous magnesium sulfate and allow it to stand for 5 minutes.
  • Filter the mixture under reduced pressure.
  • Distill the filtrate and collect the distillate that boils in the range of 130-160°C.

Industrial Production Methods

In industrial settings, hexan-2-ol is typically produced through the hydration of hex-1-ene using phosphoric acid as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).

    Dehydration: Concentrated phosphoric acid (H3PO4) at high temperatures.

    Substitution: Various halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Hexan-2-one.

    Dehydration: Hex-1-ene.

    Substitution: Halogenated hexane derivatives.

Scientific Research Applications

Hexan-2-ol and phosphoric acid are used in various scientific research applications, including:

    Chemistry: Hexan-2-ol is used as a solvent and intermediate in organic synthesis.

    Biology: Hexan-2-ol is used in the study of pheromones and insect behavior. Phosphoric acid is used in the preparation of biological samples for electron microscopy.

    Medicine: Hexan-2-ol is used in the formulation of pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.

    Industry: Hexan-2-ol is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of hexan-2-ol and phosphoric acid varies depending on the specific reaction:

    Dehydration: In the dehydration of hexan-2-ol, phosphoric acid acts as a catalyst by protonating the hydroxyl group, making it a better leaving group.

    Oxidation: In the oxidation of hexan-2-ol, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent, resulting in the formation of hexan-2-one.

Comparison with Similar Compounds

Hexan-2-ol can be compared with other similar compounds such as:

    Hexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It undergoes similar reactions but with different reactivity and products.

    Hexan-3-ol: A secondary alcohol with the hydroxyl group attached to the third carbon atom. It has similar chemical properties but different physical properties such as boiling point and solubility.

    Cyclohexanol: A cyclic alcohol that undergoes similar dehydration reactions to form cyclohexene.

Hexan-2-ol is unique due to its position of the hydroxyl group, which influences its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

92358-42-4

Molecular Formula

C18H45O7P

Molecular Weight

404.5 g/mol

IUPAC Name

hexan-2-ol;phosphoric acid

InChI

InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4)

InChI Key

DRGKPVJSJRAPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O

Origin of Product

United States

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